molecular formula C25H27OP B8469517 2-Heptanone, 1-(triphenylphosphoranylidene)- CAS No. 33803-58-6

2-Heptanone, 1-(triphenylphosphoranylidene)-

Cat. No. B8469517
CAS RN: 33803-58-6
M. Wt: 374.5 g/mol
InChI Key: DERLEQYHZCMIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptanone, 1-(triphenylphosphoranylidene)- is a useful research compound. Its molecular formula is C25H27OP and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Heptanone, 1-(triphenylphosphoranylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptanone, 1-(triphenylphosphoranylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33803-58-6

Product Name

2-Heptanone, 1-(triphenylphosphoranylidene)-

Molecular Formula

C25H27OP

Molecular Weight

374.5 g/mol

IUPAC Name

1-(triphenyl-λ5-phosphanylidene)heptan-2-one

InChI

InChI=1S/C25H27OP/c1-2-3-7-14-22(26)21-27(23-15-8-4-9-16-23,24-17-10-5-11-18-24)25-19-12-6-13-20-25/h4-6,8-13,15-21H,2-3,7,14H2,1H3

InChI Key

DERLEQYHZCMIPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-chloroheptan-2-one (33 g.) and triphenylphosphine (60 g.) in chloroform (50 ml.) was saturated with nitrogen and refluxed under nitrogen overnight. The chloroform was removed in vacuo and the residue was dissolved in dichloromethane (150 ml.). Dry diethyl ether (600 ml.) was added to precipitate 2-oxoheptyltriphenylphosphonium chloride (60 g.), m.p. 165°-168° C. This compound (23 g.) was added portionwise to a solution of sodium carbonate (25 g.) in water (250 ml.) and the mixture was stirred vigorously for 24 hours. The solution was extracted with diethyl ether, and the ethereal extracts were dried over magnesium sulphate. The solvent was removed by evaporation and the residue was cooled and triturated with petroleum ether (b.p. 40°-60° C). The solid thus obtained was recrystallised from petroleum ether (b.p. 60°-80° C.) to give hexanoylmethylenetriphenylphosphorane (17 g.), m.p. 73°-74° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.